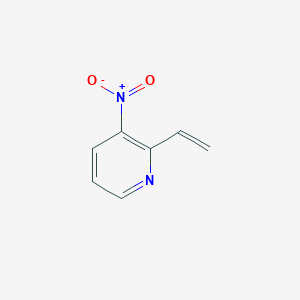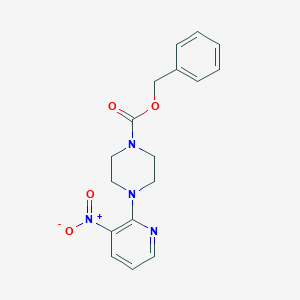
Ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate
Overview
Description
Ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate typically involves multi-step organic reactions. One common approach starts with the quinoline core, which is then functionalized through a series of reactions:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, involving the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of Fluorine Atoms: The difluoro substitutions at positions 6 and 7 can be introduced using electrophilic fluorination reagents such as Selectfluor.
Ethylthio Group Addition: The ethylthio group can be introduced through a nucleophilic substitution reaction using ethylthiol and a suitable leaving group on the quinoline ring.
Acetoxylation: The acetoxy group is typically introduced via esterification using acetic anhydride and a catalyst like pyridine.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents like lithium aluminum hydride.
Substitution: The acetoxy group can be substituted with other nucleophiles, such as amines or alcohols, under basic conditions.
Hydrolysis: The ester groups can be hydrolyzed to the corresponding carboxylic acids using acidic or basic hydrolysis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydroxide, potassium carbonate
Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Tetrahydroquinoline derivatives
Substitution: Amino or alkoxy derivatives
Hydrolysis: Carboxylic acids
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: Its unique functional groups make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a potential lead for drug development.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific pathways. The difluoro substitutions and ethylthio group may enhance binding affinity and specificity to the target molecules.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline core.
Quinine: Another antimalarial with a quinoline structure.
Ciprofloxacin: A fluoroquinolone antibiotic with a difluoroquinoline core.
Uniqueness
Ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate is unique due to its combination of functional groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives. The presence of both acetoxy and ethylthio groups, along with difluoro substitutions, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 4-acetyloxy-2-ethylsulfanyl-6,7-difluoroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO4S/c1-4-22-16(21)13-14(23-8(3)20)9-6-10(17)11(18)7-12(9)19-15(13)24-5-2/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBUMINRQFVBQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1SCC)F)F)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444551 | |
| Record name | Ethyl 4-(acetyloxy)-2-(ethylsulfanyl)-6,7-difluoroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154330-68-4 | |
| Record name | Ethyl 4-acetoxy-6,7-difluoro-2-(ethylthio)quinoline-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154330-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(acetyloxy)-2-(ethylsulfanyl)-6,7-difluoroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of Ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate in the synthesis of Prulifloxacin?
A1: this compound serves as a crucial building block in the multi-step synthesis of Prulifloxacin []. The paper highlights its role as a precursor to Ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate, another key intermediate. This transformation involves a two-step process: chlorination of the ethylthio group followed by deacetylation and intramolecular cyclization. This sequence ultimately leads to the formation of the desired tricyclic thiazetoquinoline core present in Prulifloxacin.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(chloromethyl)phenyl] 2-acetyloxybenzoate](/img/structure/B142806.png)


![6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acid](/img/structure/B142821.png)

![(3S-cis)-(+)-2,3-Dihydro-7a-methyl-3-phenylpyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B142828.png)
![1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene](/img/structure/B142829.png)
![(2S,3S,4S,5S,6R)-2-[2-[(5R)-5-ethenyl-5-methyloxolan-2-yl]propan-2-yloxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B142832.png)



![5,7-dichloro-N-(2,6-dichloro-3-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B142842.png)


